N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is a chemical compound with significant relevance in pharmaceutical research, particularly in the synthesis of biologically active molecules such as Ticagrelor, an antiplatelet drug. This compound features a cyclopropanamine structure, which is a three-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms on the phenyl ring. Its IUPAC name is (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
This compound can be classified under nitrogen-containing heterocycles due to its cyclopropane ring that includes a nitrogen atom. It is also categorized as an aromatic compound because of the attached difluorophenyl group. The synthesis and characterization of N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine have been documented in various patents and scientific literature, highlighting its utility in organic synthesis and medicinal chemistry .
The synthesis of N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine involves several key steps:
The molecular formula for N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is C9H9F2N, with a molecular weight of 169.17 g/mol. The structure features:
The structural representation can be summarized as follows:
This indicates the stereochemistry at the cyclopropane's chiral centers .
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine participates in various chemical reactions typical for amines and cyclopropanes:
The mechanism of action for N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine primarily relates to its role as an intermediate in the synthesis of Ticagrelor. As Ticagrelor is known for its antiplatelet effects by inhibiting adenosine diphosphate receptors on platelets, the specific stereochemistry of this compound ensures that only the active enantiomer contributes to the desired pharmacological activity .
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine exhibits several notable physical properties:
Chemical properties include its reactivity towards electrophiles due to the nucleophilic nature of the amine group .
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine finds applications primarily in medicinal chemistry:
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine is synthesized through stereocontrolled routes that preserve the chiral integrity essential for pharmaceutical intermediates. One prominent five-step sequence begins with Friedel-Crafts acylation, where 1,2-difluorobenzene reacts with chloroacetyl chloride under AlCl₃ catalysis to yield 2-chloro-1-(3,4-difluorophenyl)ethanone (70-75% yield). This ketone undergoes enantioselective reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex, producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with 98% enantiomeric excess (ee) . The cyclopropanation step employs triethylphosphonoacetate and NaH in toluene, forming the trans-configured cyclopropane ring via intramolecular Williamson ether synthesis. Subsequent steps involve amide formation with methyl formate/ammonia and Hofmann rearrangement to install the amine functionality [3].
Alternative enzymatic pathways utilize recombinant Microbacterium luteolum alcohol dehydrogenases for asymmetric reduction. This system achieves >99% ee by coupling coenzyme regeneration with glucose dehydrogenase, yielding the chiral alcohol precursor at 92% conversion [3].
Table 1: Key Intermediates in Stereoselective Synthesis
Intermediate | Function | Stereochemical Outcome |
---|---|---|
2-Chloro-1-(3,4-difluorophenyl)ethanone | Electrophilic building block | Achiral |
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Chiral precursor | 98% ee |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl carboxylate | Cyclopropane core | trans-Configuration |
Cyclopropanamine derivative | Amine precursor | Racemic mixture resolved via salt formation |
Cyclopropane ring formation leverages both organocatalytic and transition metal-mediated approaches. Chiral auxiliary methods employ Evans oxazolidinones to control stereochemistry during cyclopropanation. A diazoacetate derivative condensed with the chiral auxiliary undergoes copper-catalyzed decomposition, yielding cyclopropane-1-carboxylates with >95% de [5]. Though effective, auxiliary removal adds steps, reducing overall yield by 15-20% [6].
Transition metal catalysts offer auxiliary-free alternatives. Rh₂(OAc)₄ and chiral dirhodium complexes like Rh₂(S-DOSP)₄ facilitate asymmetric cyclopropanation of styrene derivatives. Using ethyl diazoacetate, these catalysts achieve 88% ee but require strict temperature control (-20°C) to prevent dimerization byproducts [5]. For industrial applications, immobilized lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic cyclopropanamine esters, providing enantiopure amines (≥99% ee) through selective hydrolysis at 35°C [3].
Table 2: Catalytic Systems for Stereocontrolled Cyclopropanation
Catalyst Type | Example | ee (%) | Limitations |
---|---|---|---|
Chiral oxazaborolidine | (S)-Diphenylprolinol-derived | 98 | Moisture-sensitive |
Dirhodium carboxylate | Rh₂(S-DOSP)₄ | 88 | Low temperature required |
Immobilized lipase | Candida antarctica Lipase B | >99 | Substrate specificity |
Alcohol dehydrogenase | Microbacterium luteolum ADH | >99 | Cofactor regeneration needed |
Efficient isolation of intermediates significantly impacts overall yield and purity. The chloro-ketone intermediate is purified via aqueous workup (5% NaOH) followed by recrystallization from n-hexane/toluene (1:3), removing AlCl₃ residues and improving purity to >98% . For the chiral alcohol, fractional distillation under reduced pressure (0.5 mmHg, 85°C) prevents racemization while separating borane byproducts. Cyclopropane esters are isolated by extraction into ethyl acetate, dried over MgSO₄, and concentrated, with yields averaging 65-70% [5].
Critical purification challenges arise during the Hofmann rearrangement, where over-oxidation generates nitrile byproducts. Implementing phase-transfer catalysis (tetrabutylammonium bromide) enhances hypochlorite-mediated rearrangement in biphasic systems, suppressing byproducts to <2% [5]. Final amine isolation uses D-mandelate salt crystallization from isopropanol, exploiting differential solubility to achieve 99.5% diastereomeric excess [3] [9].
Solvent polarity dictates cyclopropanation efficiency and stereoselectivity. Non-polar solvents like toluene promote higher diastereoselectivity (trans:cis = 9:1) by stabilizing the betaine intermediate in phosphonium ylide reactions. However, toluene necessitates elevated temperatures (80-110°C), risking racemization [5]. Polar aprotic solvents (DMSO, DMF) accelerate reaction rates but lower diastereoselectivity (trans:cis = 3:1) due to ionic intermediate solvation. Optimal balance is achieved with tetrahydrofuran (THF), providing trans:cis ratios of 7:1 at 60°C [6].
Temperature profoundly influences reaction kinetics and byproduct formation. Cyclopropanation below 60°C in toluene proceeds slowly (24-36 h) but maintains stereointegrity. Above 110°C, thermal decomposition generates 3,4-difluorostyrene (5-8% yield loss). Microwave-assisted synthesis reduces reaction time to 2 hours at 90°C without compromising stereoselectivity [5].
Table 3: Solvent and Temperature Optimization Parameters
Condition | trans:cis Ratio | Reaction Time | Byproducts |
---|---|---|---|
Toluene, 110°C | 9:1 | 12 h | 5-8% difluorostyrene |
DMSO, 80°C | 3:1 | 4 h | <1% |
THF, 60°C | 7:1 | 18 h | 2-3% |
Toluene/THF (1:1), 90°C | 8:1 | 6 h | <1% |
Scaling cyclopropanamine synthesis introduces reproducibility challenges in exothermic steps. The Friedel-Crafts acylation requires controlled ClCH₂COCl addition at 5°C/min to prevent dichloro byproduct formation (>15% on kilogram scale). Continuous flow reactors mitigate this by precise thermal management, reducing impurities to <0.5% [5] [6]. Catalyst cost impedes asymmetric reductions; immobilized oxazaborolidine catalysts enable reuse for 10 cycles, cutting chiral induction expenses by 40% [3].
Key byproducts include 3,4-difluorophenyl-dehydroalanine from incomplete cyclopropanation and N-formyl derivatives during amidation. Acid-wash protocols (1M HCl) remove residual metals from metal-catalyzed steps, while optimized hypochlorite stoichiometry (1.05 equiv.) minimizes over-oxidation. Overall yields improve from 28% (batch) to 41% (continuous process) through:
Enzymatic routes face different hurdles: enzyme inactivation under high substrate loads (>100 mM) and cofactor costs. Engineering glucose dehydrogenase for cofactor regeneration reduces NADP+ consumption to 0.1 mol%, making biocatalytic synthesis competitive above 500 kg/year scale [3].
Table 4: Industrial Production Challenges and Solutions
Challenge | Impact | Mitigation Strategy |
---|---|---|
Exothermic acylation | Thermal runaway risk | Continuous flow reactors |
Chiral catalyst cost | 35% of material cost | Catalyst immobilization |
Enzyme inactivation | Substrate inhibition | Fed-batch substrate addition |
Heavy metal residues | API contamination | Acidic wash (1M HCl) |
Over-oxidation | Nitrile impurities | Controlled hypochlorite addition |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0